molecular formula C14H15BrN2O2 B8008881 4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid

4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B8008881
M. Wt: 323.18 g/mol
InChI Key: FCAGZDZMRMWOFB-UHFFFAOYSA-N
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Description

4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a carboxylic acid group, and a phenyl ring substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the formation of the pyrazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the isobutyl group, resulting in different chemical and biological properties.

    5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid:

    4-chloro-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid: Substitution of bromine with chlorine alters its chemical behavior and interactions.

Uniqueness

The presence of both the bromine atom and the isobutyl-substituted phenyl ring in 4-bromo-5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylic acid makes it unique

Properties

IUPAC Name

4-bromo-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-8(2)7-9-3-5-10(6-4-9)12-11(15)13(14(18)19)17-16-12/h3-6,8H,7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGZDZMRMWOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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